Enhanced Lipophilicity: 3‑Bromo vs. 4‑Bromo and Non‑Halogenated Analogs
1-[(3-Bromophenyl)-phenylmethyl]piperazine exhibits a significantly higher calculated LogP (4.22) compared to its 4‑bromo positional isomer (LogP 3.44) and the unsubstituted benzhydryl piperazine (LogP 3.22) [REFS-1, REFS-2]. This 23% increase in lipophilicity over the 4‑bromo analog and a 31% increase over the non‑brominated parent scaffold indicate a substantial shift in physicochemical profile [REFS-1, REFS-2].
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 4.22 |
| Comparator Or Baseline | 4‑Bromo analog: LogP = 3.44 ; Unsubstituted benzhydryl piperazine: LogP = 3.22 |
| Quantified Difference | ΔLogP = +0.78 vs. 4‑bromo; +1.00 vs. unsubstituted |
| Conditions | Calculated values based on molecular structure using standard algorithms (XLogP3/ALogP). |
Why This Matters
Higher lipophilicity directly correlates with increased passive membrane permeability and blood‑brain barrier penetration, making this compound a more suitable candidate for CNS‑targeted screening libraries.
